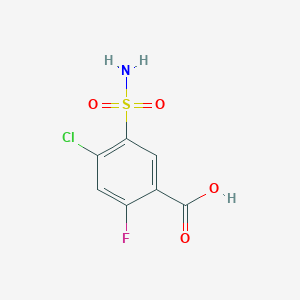

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPTZONHYRXKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499224 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-22-0 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Decoding the Molecular Architecture: A Technical Guide to the SMILES Notation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

This guide provides an in-depth exploration of the Simplified Molecular-Input Line-Entry System (SMILES) notation for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a key intermediate in modern drug discovery. We will dissect its SMILES string to understand its structural representation and delve into the physicochemical properties, synthesis, and applications that make this molecule a valuable building block for researchers and pharmaceutical professionals.

The Language of Structure: Deciphering the SMILES Notation

The canonical SMILES for this compound is C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O [1]. This compact string is a powerful representation of the molecule's two-dimensional structure. Let's break it down to understand the language of SMILES.

-

The Aromatic Core: The string begins and ends with C1=C...C1, which denotes a cyclic structure. The lowercase 'c' could also be used to represent aromatic carbons, but the explicit single and double bonds are also correct. The numbers indicate the start and end of the ring.

-

Substituents on the Ring: The parentheses (...) indicate branches from the main chain, which in this case is the benzene ring. Each substituent is placed in parentheses immediately after the atom to which it is attached.

-

C(=O)O: This represents the carboxylic acid group (-COOH). The carbon is double-bonded to one oxygen and single-bonded to another.

-

F: The fluoro group.

-

Cl: The chloro group.

-

S(=O)(=O)N: This is the sulfamoyl group (-SO2NH2). The sulfur is double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

-

The SMILES string can be read as a traversal of the molecular graph. The specific arrangement in the string reflects the connectivity of the atoms.

Caption: Atomic connectivity of this compound.

Physicochemical Profile

The unique arrangement of functional groups in this compound dictates its chemical and physical properties, which are crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C7H5ClFNO4S | [1][2] |

| Molecular Weight | 253.64 g/mol | [1][2] |

| CAS Number | 4793-22-0 | [1][3] |

| Density | 1.7 g/cm³ | [2][3] |

| Boiling Point | 474.8 °C at 760 mmHg | [2][3] |

| Melting Point | 242-245 °C | [4] |

| pKa | 2.51 (Predicted) | [4] |

The presence of the carboxylic acid and sulfamoyl groups, which can participate in hydrogen bonding, influences the molecule's solubility and melting point. The halogen atoms, chlorine and fluorine, modulate the electronic distribution within the aromatic ring, impacting its reactivity.

Synthesis and Chemical Reactivity

This compound is typically synthesized through a multi-step process starting from simpler substituted benzene derivatives. The synthetic strategy often involves key reactions such as sulfonation, chlorination or fluorination, and the introduction of the carboxylic acid group via methods like Grignard reactions or oxidation of a side chain. Careful control of reaction conditions is essential to achieve high yields and purity.

Caption: A generalized synthetic workflow for this compound.

The reactivity of the aromatic ring is significantly influenced by its substituents. The electron-withdrawing nature of the chloro, fluoro, sulfamoyl, and carboxylic acid groups deactivates the ring towards electrophilic substitution, while directing incoming electrophiles to specific positions. Conversely, these groups can activate the ring for nucleophilic aromatic substitution.

A Cornerstone in Drug Discovery

The structural complexity of this compound makes it a highly valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility stems from the diverse chemical functionalities it possesses:

-

The Sulfamoyl Group: This group is a common feature in many antibacterial agents, where it can act as a structural mimic of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis[5]. It also serves as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

-

The Halogen Substituents: The chlorine and fluorine atoms play a crucial role in modulating the electronic properties and metabolic stability of drug candidates. Halogenation can enhance the binding affinity of a molecule to its target protein and improve its pharmacokinetic profile by blocking sites of metabolic degradation.

-

The Carboxylic Acid Group: This acidic moiety can participate in salt formation, which is often used to improve the solubility and bioavailability of a drug. It can also be converted into other functional groups like esters or amides to fine-tune the properties of the final compound.

The scaffold of this compound has been utilized in the development of various therapeutic agents. For instance, it is a key precursor in the synthesis of certain diuretics and has been investigated for its potential in developing novel carbonic anhydrase inhibitors for the treatment of conditions like glaucoma and cancer[6][7]. Its derivatives have also been explored as potential anti-HIV-1 agents[].

Conclusion

The SMILES notation C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O provides a concise and machine-readable representation of the complex structure of this compound. A thorough understanding of this notation is the first step towards appreciating the molecule's rich chemistry and its significant role in the pharmaceutical sciences. Its unique combination of functional groups offers a versatile platform for the design and synthesis of novel therapeutics, making it an indispensable tool in the arsenal of medicinal chemists and drug development professionals.

References

- 1. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0 | Chemsrc [chemsrc.com]

- 4. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | 4793-22-0 [chemicalbook.com]

- 5. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | Benchchem [benchchem.com]

- 6. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unibs.it [iris.unibs.it]

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (Furosemide)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, widely known by its non-proprietary name Furosemide, is a potent loop diuretic integral to the clinical management of edema and hypertension.[1][2] This technical guide provides a comprehensive examination of its biological activity, beginning with its fundamental chemical properties and extending to its primary mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols for its evaluation. The narrative emphasizes the causality behind its pharmacological effects, focusing on its interaction with the Na+-K+-2Cl- cotransporter (NKCC2). Furthermore, this guide explores off-target effects, therapeutic applications, and the structure-activity relationships that define its class. Detailed, step-by-step methodologies for critical assays are provided to ensure scientific integrity and reproducibility for professionals in drug discovery and development.

Introduction and Chemical Identity

This compound, or Furosemide, is a derivative of sulfamoyl benzoic acid and a cornerstone of diuretic therapy.[3][4] It is clinically utilized to manage fluid overload in conditions such as congestive heart failure, liver cirrhosis, and renal disease.[2] The compound's efficacy is rooted in its ability to induce rapid and potent diuresis.[5]

Chemical and Physical Properties:

-

IUPAC Name: this compound[6]

-

CAS Number: 54-31-9

-

Molecular Formula: C₁₂H₁₁ClN₂O₅S

-

Molecular Weight: 330.74 g/mol

-

Solubility: Low solubility and permeability are notable characteristics that can influence its bioavailability.[7] The carboxylic acid group provides acidic properties, while the sulfamoyl group is polar and capable of hydrogen bonding.

Primary Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

Furosemide's principal therapeutic effect is achieved through the potent and competitive inhibition of the Na+-K+-2Cl- cotransporter, specifically the NKCC2 isoform.[1][8][9]

-

The Molecular Target (NKCC2): The NKCC2 symporter is located on the apical (luminal) membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2][9][10] This region of the nephron is responsible for reabsorbing approximately 20-25% of the filtered sodium chloride (NaCl), making NKCC2 a critical site for regulating salt and water balance.[9][10][11]

-

Molecular Interaction: Furosemide is actively secreted into the proximal tubule via organic anion transporters to reach its site of action in the tubular lumen.[12][13] It then binds to the chloride-binding site of the NKCC2 transporter, preventing the conformational changes necessary for ion translocation.[13][14] This inhibition blocks the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid into the renal interstitial fluid.[1][14]

-

Physiological Cascade:

-

Inhibition of Ion Reabsorption: By blocking NKCC2, Furosemide causes a significant increase in the luminal concentrations of Na+, K+, and Cl-.[14]

-

Disruption of Osmotic Gradient: The thick ascending limb is crucial for generating the hypertonic medullary interstitium required for water reabsorption in the collecting ducts.[10] Furosemide's action disrupts this process, impairing the kidney's ability to concentrate urine.[10][13]

-

Diuresis and Natriuresis: The increased solute concentration within the tubules leads to an osmotic retention of water, resulting in a powerful diuretic (increased urine volume) and natriuretic (increased sodium excretion) effect.[2][13]

-

Electrolyte Excretion: The blockade also leads to increased urinary excretion of potassium, calcium, and magnesium.[2]

-

Signaling Pathway of Furosemide Action

Caption: Furosemide's mechanism of action via NKCC2 inhibition.[11]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) and dose-response relationship of Furosemide is critical for its effective clinical use.

Pharmacokinetics:

-

Absorption: Oral bioavailability is highly variable, averaging around 50-60% but ranging from 10% to 100%.[10][12] Food can delay absorption.[15]

-

Distribution: Furosemide is extensively bound to plasma proteins (>95%), primarily albumin, which limits its glomerular filtration.[10][12]

-

Metabolism: Approximately 50% of a dose is metabolized, primarily in the kidney, to an active glucuronide conjugate.[13]

-

Excretion: The majority of the drug (about 85%) is eliminated by the kidneys through both glomerular filtration and active tubular secretion.[10] The elimination half-life is short, typically around 1-2 hours.[5]

Pharmacodynamics:

-

Onset and Duration: When administered intravenously, the diuretic effect begins within 5 minutes.[1] Orally, the onset is within an hour, with peak effects at 1-2 hours.[1][12] The duration of action is typically 4-6 hours.[10]

-

Dose-Response: The dose-response curve for Furosemide is sigmoidal, with a ceiling effect.[10] Doses above a certain threshold (e.g., 40mg IV in healthy individuals) do not produce a significantly greater diuretic response.[10]

| PK/PD Parameter | Value / Description | Source(s) |

| Oral Bioavailability | 10-100% (highly variable) | [10] |

| Protein Binding | >95% (primarily albumin) | [10] |

| Elimination Half-life | ~1-2 hours | [5] |

| Time to Peak Effect (Oral) | 1-2 hours | [12] |

| Duration of Action (Oral) | 4-6 hours | [10] |

| Primary Route of Excretion | Renal (tubular secretion) | [1][10] |

Experimental Protocols for Characterizing Biological Activity

To validate the biological activity of Furosemide or its analogs, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: NKCC2 Inhibition via ⁸⁶Rb⁺ Uptake

Principle: This assay quantitatively measures a compound's ability to inhibit NKCC2 function.[11] Genetically engineered cells expressing NKCC2 are used, and the uptake of radioactive Rubidium (⁸⁶Rb⁺), a surrogate for K⁺, is measured.[11]

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in a suitable culture medium (e.g., DMEM with 10% FBS).

-

Cell Plating: Seed cells into 96-well plates and allow them to grow to confluence.

-

Pre-incubation: Wash cells with a chloride-free medium to stimulate NKCC2 activity. Then, pre-incubate the cells for 15-20 minutes with various concentrations of Furosemide (or test analogs). Include a positive control (e.g., 100 µM Furosemide) and a vehicle control (e.g., DMSO).

-

Ion Uptake: Initiate the uptake by adding a flux buffer containing ⁸⁶Rb⁺, Na⁺, K⁺, and Cl⁻. Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold wash buffer. Lyse the cells to release the intracellular ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro NKCC2 Inhibition Assay

Caption: Standard workflow for an in vitro ⁸⁶Rb⁺ uptake assay.

In Vivo Model: Diuretic Response in Rodents (Lipschitz Test)

Principle: The Lipschitz test is a standard in vivo method to assess the diuretic, natriuretic, and kaliuretic activity of a test compound in rats.[11][16][17]

Methodology:

-

Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).[11][16] House them individually in metabolic cages designed for urine collection.

-

Acclimatization and Fasting: Acclimatize the animals for several days. Fast them overnight (18 hours) before the experiment, with free access to water.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group I: Control (Vehicle, e.g., normal saline)

-

Group II: Standard (Furosemide, e.g., 20 mg/kg, p.o.)

-

Group III-V: Test Compound at low, medium, and high doses.

-

-

Hydration and Dosing: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and promote urine flow. Thirty minutes later, administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Urine Collection: Collect urine cumulatively at regular intervals (e.g., 1, 2, 4, 6, and 24 hours). Record the total volume for each animal.

-

Electrolyte Analysis: Analyze the urine samples for Na⁺ and K⁺ concentrations using a flame photometer.

-

Data Analysis: Calculate the total urine output, Na⁺ excretion, and K⁺ excretion for each group. Compare the results from the test groups to the control and standard groups using appropriate statistical tests (e.g., ANOVA).

Other Biological Activities and Off-Target Effects

While Furosemide's primary action is on NKCC2, it exhibits other biological activities that contribute to its overall profile and side effects.

-

Inhibition of NKCC1: Furosemide also inhibits NKCC1, an isoform found in various tissues, including the inner ear.[8][18] This action is believed to be the basis of its ototoxic (hearing loss) side effects.[19]

-

Ototoxicity: At high doses or with rapid intravenous infusion, Furosemide can cause reversible or permanent hearing loss and tinnitus.[20][21][22] The mechanism involves altering the ionic composition of the endolymph in the inner ear by inhibiting NKCC1 in the stria vascularis.[20][23]

-

GABA-A Receptor Antagonism: Furosemide can act as an antagonist at GABA-A receptors, with some selectivity for specific subunits.[8][18] The clinical significance of this interaction is not fully established but may relate to central nervous system effects.

-

Vasodilation: Furosemide can induce vasodilation, which contributes to its antihypertensive effect.[2] This may be mediated by the production of prostaglandins.[10]

-

Carbonic Anhydrase Inhibition: A very weak inhibitory effect on carbonic anhydrase has been noted, but it does not significantly contribute to its diuretic action.[1]

Structure-Activity Relationships (SAR)

The diuretic activity of Furosemide and related loop diuretics is highly dependent on their chemical structure, which is based on a 5-sulfamoyl-2- or 3-aminobenzoic acid scaffold.[3][24]

-

Acidic Group at C-1: A carboxylic acid or other acidic group at the C-1 position is essential for optimal activity.[24][25] This group is believed to facilitate binding to the transporter.[13]

-

Sulfamoyl Group at C-5: The unsubstituted sulfamoyl (-SO₂NH₂) group at the C-5 position is critical for high-ceiling diuretic activity.[3][25]

-

Activating Group at C-4: An electron-withdrawing group, such as chlorine (Cl), at the C-4 position enhances diuretic potency.[3][24][25]

Therapeutic Applications and Conclusion

Primary Clinical Uses:

-

Treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome.[1][3]

-

Management of hypertension, often in cases where other diuretics are not effective, such as in patients with renal impairment.[1][26]

Conclusion: this compound (Furosemide) is a powerful pharmacological agent whose biological activity is dominated by its potent inhibition of the NKCC2 cotransporter in the Loop of Henle. This targeted action results in significant diuresis, making it an indispensable tool in clinical medicine. A thorough understanding of its mechanism, PK/PD profile, and potential off-target effects, grounded in robust experimental validation, is paramount for its safe and effective use and for the development of next-generation diuretics with improved therapeutic profiles. Future research may focus on designing analogs with greater selectivity for NKCC2 over NKCC1 to minimize ototoxicity or with more predictable pharmacokinetic properties.

References

- 1. Furosemide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 3. scribd.com [scribd.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro release studies of furosemide reference tablets: influence of agitation rate, USP apparatus, and dissolution media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 11. benchchem.com [benchchem.com]

- 12. Furosemide – Pharmacokinetics [sepia2.unil.ch]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. youtube.com [youtube.com]

- 15. Pharmacokinetics of furosemide in man after intravenous and oral administration. Application of moment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 17. benchchem.com [benchchem.com]

- 18. Furosemide | NKCC inhibitor | Probechem Biochemicals [probechem.com]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. Ototoxicity of loop diuretics [wong.ro]

- 21. Pathophysiology of furosemide ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacy180.com [pharmacy180.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Furosemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Executive Summary

This compound represents a core chemical scaffold that is fundamental to the activity of a powerful class of pharmaceuticals known as loop diuretics. While often utilized as a building block in the synthesis of more complex molecules, its intrinsic structure contains the essential pharmacophore responsible for potent diuretic effects.[1][2] The mechanism of action is best understood through the archetypal loop diuretic, furosemide, which features a closely related chemical moiety. This guide provides a detailed exploration of the molecular mechanism, focusing on the interaction with the Na-K-2Cl cotransporter (NKCC2), the downstream physiological consequences, and the experimental methodologies employed to elucidate this action. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important diuretic scaffold.

Introduction to the this compound Scaffold

This compound is an aromatic compound characterized by a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups.[3] This specific arrangement of functional groups is the cornerstone of the pharmacological activity of loop diuretics, a class of drugs that produce a profound and rapid increase in urine output (diuresis).[4][5] These agents are critical in the management of fluid overload (edema) associated with heart failure, liver cirrhosis, and kidney disease, as well as for treating high blood pressure.[5] The primary therapeutic effect is achieved by targeting a specific ion transporter in the kidneys, leading to a significant increase in the excretion of salt and water.[6]

The Molecular Target: Na-K-2Cl Cotransporter Isoform 2 (NKCC2)

The principal molecular target for the this compound pharmacophore is the Na-K-2Cl Cotransporter Isoform 2 (NKCC2) .

-

Location and Function: NKCC2 is an integral membrane protein located on the apical (luminal) membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle in the kidney.[7][8]

-

Physiological Significance: The TAL is a critical segment of the nephron responsible for reabsorbing approximately 20-25% of the filtered sodium and chloride.[9] NKCC2 facilitates the electroneutral transport of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl−) from the tubular fluid into the cell.[6][8] This process is a key driver for establishing the hypertonic medullary interstitium, an osmotic gradient essential for the kidney's ability to concentrate urine and conserve water.[9]

Core Mechanism of Action: Competitive Inhibition of NKCC2

The diuretic action stems from the direct, competitive inhibition of the NKCC2 transporter from the luminal side of the nephron.[8][10]

-

Delivery to Site of Action: Being highly protein-bound, loop diuretics are not readily filtered at the glomerulus. Instead, they are actively secreted into the tubular fluid of the proximal tubule by organic anion transporters (OATs).[7][11]

-

Binding and Inhibition: Upon reaching the TAL, the molecule binds to the chloride-binding site of the NKCC2 transporter.[7][10] This binding event physically obstructs the transporter's ability to bind and translocate its substrate ions (Na+, K+, 2Cl−).

-

Resulting Natriuresis and Diuresis: The inhibition of ion reabsorption leads to a significant increase in the concentration of these solutes within the tubular lumen. This increased luminal osmolarity retains water within the tubule, preventing its reabsorption and leading to a powerful diuretic effect.[4][6][9]

The diagram below illustrates the cellular mechanism of NKCC2 inhibition.

Caption: Inhibition of the NKCC2 transporter in the thick ascending limb.

Downstream Physiological & Electrochemical Consequences

The inhibition of NKCC2 initiates a cascade of effects beyond simple diuresis.

-

Increased Excretion of Divalent Cations: Under normal conditions, the recycling of K+ back into the lumen via ROMK channels creates a net positive electrical potential in the tubular fluid. This lumen-positive potential is the driving force for the paracellular reabsorption of divalent cations, namely calcium (Ca2+) and magnesium (Mg2+). By inhibiting NKCC2, loop diuretics abolish this potential, leading to a significant increase in the urinary excretion of Ca2+ and Mg2+.[4]

-

Disruption of the Counter-Current Mechanism: The reabsorption of NaCl in the TAL is fundamental to creating the hypertonic environment in the renal medulla. By blocking this step, loop diuretics diminish the medullary osmotic gradient.[9] This impairs the ability of the collecting ducts to reabsorb water under the influence of antidiuretic hormone (ADH), further contributing to the diuretic effect and reducing the kidney's maximum urine concentrating ability.

-

Prostaglandin Synthesis: A secondary effect of loop diuretics is the enhancement of prostaglandin production within the kidney.[9] Prostaglandins are vasodilators, and their increased synthesis can lead to increased renal blood flow. This effect can be blunted by non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis, potentially reducing the diuretic's efficacy.

Pharmacokinetic Profile of Representative Loop Diuretics

While this compound is a foundational structure, its pharmacokinetic properties can be understood by examining clinically used derivatives. Key parameters differ among agents like furosemide, bumetanide, and torsemide, affecting their clinical application.

| Parameter | Furosemide | Bumetanide | Torsemide |

| Oral Bioavailability | 10-90% (highly variable) | 80-100% | 80-100% |

| Protein Binding | >95% | >95% | >99% |

| Metabolism | Primarily glucuronidation[12][13] | Cytochrome P450 pathways[12] | Cytochrome P450 (CYP2C9)[12][13] |

| Half-life | 1.5 - 2 hours (prolonged in renal failure)[13] | ~1 hour | 3 - 4 hours[12] |

| Duration of Action | ~6 hours | 4 - 6 hours | 12 - 16 hours |

| Relative Potency | 1 | 40 | 2-4 |

Data compiled from multiple sources.[12][13]

Key Experimental Protocols for Mechanistic Studies

The mechanism of NKCC2 inhibitors is validated through a series of established in vitro and in vivo protocols.

Protocol 1: In Vitro NKCC Activity Assessment via Thallium Flux Assay

This is a widely used, fluorescence-based method to measure the activity of K+ transporters and channels, using thallium (Tl+) as a surrogate for K+.

Objective: To quantify the inhibitory effect of a compound on NKCC2 activity in a controlled cellular environment.

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK-293) engineered to express the human NKCC2 transporter. Culture cells to confluence in appropriate multi-well plates.

-

Dye Loading: Wash the cells with a chloride-free buffer. Incubate the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) which becomes fluorescent upon binding Tl+.

-

Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., furosemide) and a negative control (vehicle).

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the transport by adding a stimulus buffer containing Na+, Cl-, and Tl+.

-

Data Acquisition: Measure the change in fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx via NKCC2.

-

Analysis: Calculate the rate of Tl+ influx for each condition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Caption: Workflow for the in vitro Thallium Flux Assay.

Protocol 2: In Vivo Diuresis and Natriuresis in a Rodent Model

Objective: To assess the diuretic and natriuretic efficacy of the compound in a living organism.

Methodology:

-

Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats in metabolic cages for 24-48 hours. Provide free access to food and water.

-

Hydration: Administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a hydrated state and promote a baseline urine flow.

-

Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Urine Collection: Collect urine at specified intervals (e.g., every hour for 6 hours) using the metabolic cages.

-

Measurement: Record the total urine volume for each collection period.

-

Electrolyte Analysis: Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the total urine output (mL/kg) and total electrolyte excretion (mmol/kg) for each treatment group. Compare the results from the compound-treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Broader Implications and Future Directions

While the primary action of the 4-chloro-5-sulfamoylbenzoic acid scaffold is on NKCC2 in the kidney, related transporters like NKCC1 are expressed in various other tissues. Research has explored the inhibition of NKCC1, which is expressed in tissues like the inner ear and certain cancer cells.

-

Ototoxicity: The inhibition of NKCC1 in the stria vascularis of the inner ear is believed to contribute to the potential ototoxic (hearing loss) side effects of high-dose loop diuretic therapy.[14]

-

Oncology: Some studies have shown that furosemide can inhibit the proliferation of certain cancer cells that overexpress NKCC1, suggesting potential, though not yet clinically established, applications beyond diuresis.[15]

Future research may focus on developing more selective NKCC2 inhibitors to minimize off-target effects or on understanding the complex regulatory pathways, such as cGMP-dependent protein kinase I signaling, that modulate NKCC2 activity in response to diuretic administration.[16]

Conclusion

The this compound structure is a highly effective pharmacophore that achieves its potent diuretic effect through the competitive inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This primary action disrupts the reabsorption of a substantial portion of filtered sodium chloride, leading to a powerful diuresis and natriuresis. The downstream consequences include the abolition of the lumen-positive potential, which increases the excretion of calcium and magnesium, and the impairment of the kidney's urine concentrating ability. The principles of its mechanism, thoroughly characterized through the study of drugs like furosemide, provide a robust framework for the continued development and understanding of diuretic therapies.

References

- 1. 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2 [amp.chemicalbook.com]

- 2. 4793-22-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacology of Loop Diuretics | Pharmacology Mentor [pharmacologymentor.com]

- 5. Furosemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 7. Loop diuretic - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 10. youtube.com [youtube.com]

- 11. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | The Acute Effects of Furosemide on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]

- 15. Furosemide, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Therapeutic Potential of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Keystone Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide delves into the technical intricacies of this compound, a molecule of significant interest not as a direct therapeutic agent, but as a highly versatile and critical starting material in the synthesis of potent pharmaceuticals. We will explore its chemical properties, its pivotal role in the development of established drugs like furosemide, and its untapped potential for generating novel therapeutics targeting a range of diseases.

Molecular Profile and Physicochemical Characteristics

This compound is an aromatic compound featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups. This specific arrangement of electron-withdrawing and hydrogen-bonding groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

| Property | Value |

| CAS Number | 4793-22-0[1] |

| Molecular Formula | C₇H₅ClFNO₄S[1] |

| Molecular Weight | 253.64 g/mol [1] |

| IUPAC Name | This compound[1] |

| Appearance | White solid (typical) |

| Solubility | Varies depending on the solvent; the carboxylic acid and sulfamoyl groups allow for solubility in certain polar organic solvents and aqueous basic solutions. |

The presence of the carboxylic acid allows for reactions like esterification and amidation, while the sulfamoyl group offers a site for hydrogen bonding, influencing the solubility and biological interactions of its derivatives. The halogen atoms, chlorine and fluorine, modulate the electronic distribution of the aromatic ring, which can enhance the metabolic stability and binding affinity of the final drug molecules.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that typically starts with simpler substituted benzene derivatives. While various specific pathways exist, a general conceptual workflow involves the sequential introduction of the functional groups onto the aromatic ring.

Caption: Generalized synthetic pathway for this compound.

Each step in the synthesis requires meticulous control of reaction conditions to ensure high yield and purity, which is critical for its use in the development of Active Pharmaceutical Ingredients (APIs).

Therapeutic Applications as a Precursor

The primary therapeutic relevance of this compound lies in its role as a key intermediate for the synthesis of a class of drugs known as loop diuretics.

Furosemide and the Inhibition of the Na-K-2Cl Cotransporter

Furosemide, a potent loop diuretic, is a prominent example of a drug synthesized from a sulfamoylbenzoic acid core. Loop diuretics act on the thick ascending limb of the Loop of Henle in the kidneys to inhibit the Na-K-2Cl (NKCC2) cotransporter. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion (diuresis). This mechanism is fundamental to the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.

Caption: Mechanism of action of furosemide and other loop diuretics.

Structure-Activity Relationship (SAR) of Loop Diuretics

The specific structural features of this compound are crucial for the diuretic activity of its derivatives. SAR studies have established several key principles for 5-sulfamoylbenzoic acid-based diuretics:[2][3]

-

Carboxylic Acid Group (C1): An acidic group at this position is essential for diuretic activity.[2][3]

-

Sulfamoyl Group (C5): The -SO₂NH₂ moiety is critical for binding to the target and is a hallmark of this class of diuretics.[2][3]

-

Activating Group (C4): An electron-withdrawing group, such as chlorine (Cl), at this position enhances the diuretic potency.[3]

The synthesis of furosemide involves the amination of the carboxylic acid of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, with furfurylamine.[4] The core structure provided by the sulfamoylbenzoic acid is the pharmacophore responsible for the diuretic effect.

Emerging Therapeutic Frontiers Beyond Diuresis

The versatility of the this compound scaffold extends beyond diuretics. Researchers are exploring its use in developing novel therapeutics for a variety of diseases by modifying the core structure to interact with different biological targets.

Alzheimer's Disease: Targeting Neuroinflammation and Amyloid Aggregation

Recent studies have investigated furosemide analogs for the treatment of Alzheimer's disease.[5] Furosemide itself has been shown to modulate the inflammatory response of microglia, the primary immune cells of the brain.[5] By synthesizing a series of analogs based on the anthranilate platform (structurally related to sulfamoylbenzoic acid), researchers have developed compounds that not only reduce the production of pro-inflammatory markers like TNF-α and IL-6 but also inhibit the aggregation of β-amyloid oligomers and fibrils, two key pathological hallmarks of Alzheimer's.[5]

Anti-HIV-1 Agents: CCR5 Antagonists

The related compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, serves as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives that act as CCR5 antagonists.[6] The CCR5 receptor is a co-receptor used by the HIV-1 virus to enter host cells. By blocking this receptor, these compounds can prevent viral entry, representing a promising strategy for anti-HIV therapy.

Experimental Protocol: Amide Coupling

A common and critical step in derivatizing this compound is the formation of an amide bond at the carboxylic acid position. This is a standard procedure in medicinal chemistry to link the core scaffold to various other chemical moieties to explore new biological activities.

Objective: To synthesize an N-substituted amide derivative of this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A primary or secondary amine (R-NH₂)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

-

Remove the excess solvent and activating agent under reduced pressure to yield the crude acyl chloride.

-

-

Amide Bond Formation:

-

Dissolve the crude acyl chloride in a fresh portion of the anhydrous solvent.

-

In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of the non-nucleophilic base in the same solvent.

-

Slowly add the amine solution to the acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

-

Conclusion and Future Perspectives

This compound stands as a testament to the importance of foundational molecules in drug discovery. While not a therapeutic agent in its own right, its unique chemical architecture provides the essential framework for a range of potent drugs, from life-saving diuretics to promising new treatments for neurodegenerative and infectious diseases. The continued exploration of derivatives built upon this scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and novel mechanisms of action. The strategic modification of its functional groups offers a rich field of investigation for medicinal chemists aiming to address unmet medical needs.

References

- 1. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide on 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Cornerstone Precursor for Loop Diuretics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a pivotal chemical intermediate in the synthesis of potent loop diuretics. We will delve into its chemical characteristics, established synthesis protocols, its crucial role in the production of Furosemide, the mechanism of action of the resulting pharmaceuticals, and the critical structure-activity relationships that govern their efficacy.

Core Characteristics of the Precursor

This compound (CAS 4793-22-0) is a highly functionalized aromatic compound. Its molecular architecture, featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl groups, makes it an exceptionally versatile building block for creating complex Active Pharmaceutical Ingredients (APIs). The interplay of these functional groups dictates its reactivity and suitability as a precursor. The carboxylic acid group provides a reactive site for amidation, the sulfamoyl group is essential for diuretic activity, and the halogen atoms modulate the electronic properties and metabolic stability of the final drug molecule.

| Property | Value |

| CAS Number | 4793-22-0[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₅ClFNO₄S[1] |

| Molecular Weight | 253.64 g/mol [1] |

| Appearance | White to slightly yellow solid[2][3] |

Synthesis of this compound

The industrial synthesis of this key intermediate is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. A widely adopted and patented route begins with 4-chloro-2-fluorotoluene.[2][3][4][5]

References

- 1. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 4. EP0788494A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 5. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

The Pivotal Role of the Sulfamoyl Group in 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Technical Guide for Drug Development Professionals

This in-depth guide explores the critical functions of the sulfamoyl group in the chemical architecture and pharmacological activity of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. As a key starting material for a multitude of potent pharmaceuticals, a comprehensive understanding of this moiety is paramount for researchers, scientists, and drug development professionals in the pursuit of novel therapeutics. We will delve into the nuanced interplay of its electronic properties, steric influences, and its role as a pharmacophore, providing a holistic view grounded in established scientific principles and experimental evidence.

The Sulfamoyl Group: A Functional Cornerstone

The sulfamoyl group (-SO₂NH₂) is a powerful and versatile functional group in medicinal chemistry. Its significance in this compound stems from its profound impact on the molecule's physicochemical properties and its direct involvement in biological target interactions. This moiety is not merely a passive structural element but an active participant in defining the molecule's therapeutic potential.

Electronic and Physicochemical Contributions

The sulfamoyl group is a strong electron-withdrawing group, a characteristic that significantly influences the acidity of the adjacent carboxylic acid. This increased acidity is often crucial for the molecule's solubility and its ability to engage in ionic interactions with biological targets. Furthermore, the nitrogen and oxygen atoms of the sulfamoyl group are excellent hydrogen bond donors and acceptors, respectively. This capacity for hydrogen bonding is a recurring theme in its mechanism of action, enabling precise and stable binding to enzyme active sites and transporter proteins.

A Key Pharmacophore in Diuretic Agents

This compound is a well-established precursor in the synthesis of high-ceiling loop diuretics, with furosemide being a prime example. The sulfamoyl group is an indispensable component of the pharmacophore responsible for the potent diuretic effect of these drugs. Its primary target is the Na-K-Cl cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys. The interaction of the sulfamoyl group with this transporter is a classic example of structure-activity relationships in drug design.

Mechanism of Action: The Sulfamoyl Group at the Biological Target

The diuretic action of compounds derived from this compound is intricately linked to the precise orientation and interaction of the sulfamoyl group within the binding pocket of the NKCC2 transporter.

Competitive Inhibition of Chloride Binding

Current models suggest that the sulfamoyl group of furosemide and related loop diuretics acts as a competitive antagonist at the chloride-binding site of the NKCC2 transporter. The structural and electronic mimicry of the sulfamoyl group to the chloride ion, coupled with its ability to form strong hydrogen bonds, allows it to occupy this site and prevent the transport of chloride ions. This inhibition of ion transport disrupts the generation of the interstitial osmotic gradient in the kidney, leading to a significant increase in water and electrolyte excretion.

Visualizing the Interaction: A Proposed Binding Model

The following diagram illustrates a simplified model of the interaction between a sulfamoyl-containing diuretic and the NKCC2 transporter.

Caption: Proposed interaction of a sulfamoyl-containing diuretic with the NKCC2 transporter binding pocket.

Structure-Activity Relationship (SAR) Studies: The Indispensable Nature of the Sulfamoyl Group

Extensive SAR studies have unequivocally demonstrated the critical nature of the sulfamoyl group for the diuretic activity of this class of compounds.

| Modification to Sulfamoyl Group | Effect on Diuretic Activity | Reference |

| Removal of the sulfamoyl group | Complete loss of activity | |

| Monosubstitution on the nitrogen atom | Generally reduces activity | |

| Disubstitution on the nitrogen atom | Abolishes activity | |

| Replacement with other acidic groups (e.g., -COOH, -SO₃H) | Significantly diminished or altered activity |

These findings underscore the stringent structural requirements for optimal interaction with the NKCC2 transporter. The unsubstituted sulfamoyl group appears to provide the ideal combination of acidity, hydrogen bonding capability, and steric profile for high-affinity binding.

Experimental Protocols for Evaluating Sulfamoyl Group Function

To assess the functional role of the sulfamoyl group in novel derivatives of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Assay: NKCC2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the NKCC2 transporter.

Principle: The assay utilizes a cell line stably expressing the NKCC2 transporter. The transport activity is measured by monitoring the uptake of a radioactive tracer, such as ⁸⁶Rb⁺ (as a congener for K⁺), in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK-293) cells stably transfected with the human NKCC2 gene in appropriate media.

-

Cell Plating: Seed the cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate with the test compound at various concentrations for 15 minutes.

-

Initiation of Uptake: Add the uptake buffer containing ⁸⁶Rb⁺ and incubate for a defined period (e.g., 5 minutes).

-

Termination of Uptake: Rapidly wash the cells with ice-cold stop buffer to remove extracellular tracer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of ⁸⁶Rb⁺ uptake at each concentration of the test compound and determine the IC₅₀ value.

In Vivo Assay: Diuretic Activity in Rodent Models

This assay evaluates the diuretic, natriuretic, and kaliuretic effects of a test compound in a living organism.

Principle: The test compound is administered to rats or mice, and urine output and electrolyte excretion are measured over a specific time period.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week with free access to food and water.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. Furosemide is typically used as a positive control.

-

Metabolic Cages: Place the animals in individual metabolic cages for urine collection.

-

Urine Collection and Measurement: Collect urine over a defined period (e.g., 6 hours) and measure the total volume.

-

Electrolyte Analysis: Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Compare the urine volume and electrolyte excretion in the test group to the vehicle control and positive control groups.

Conclusion: A Versatile and Indispensable Moiety

The sulfamoyl group in this compound is far more than a simple substituent. It is a finely tuned functional group that dictates the molecule's electronic properties, its interactions with biological targets, and ultimately, its therapeutic efficacy. A thorough understanding of its multifaceted role is essential for the rational design and development of new and improved pharmaceuticals. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to advancing the field of medicinal chemistry.

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid: A Cornerstone Intermediate in Diuretic Synthesis

As a key building block in modern medicinal chemistry, 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS No: 4793-22-0) holds significant importance, primarily as the pivotal intermediate in the synthesis of Furosemide and other related loop diuretics.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in the development of potent diuretic agents, tailored for researchers and drug development professionals. We will delve into the causal chemistry of its synthesis and the pharmacological mechanism it enables in its final active pharmaceutical ingredient (API) form.

Physicochemical and Structural Characteristics

This compound is an aromatic compound distinguished by a benzoic acid core functionalized with three key substituents: a chlorine atom, a fluorine atom, and a sulfamoyl group (-SO₂NH₂). This specific arrangement of functional groups is not accidental; it is meticulously designed to facilitate subsequent reactions and to impart the necessary electronic properties for the biological activity of the final drug molecule. The fluorine and chlorine atoms modify the electronic distribution of the aromatic ring, while the sulfamoyl and carboxylic acid groups are essential for the diuretic action.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4793-22-0 | [4][5] |

| Molecular Formula | C₇H₅ClFNO₄S | [4][5] |

| Molecular Weight | 253.64 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [4][6] |

| Boiling Point | 474.8 ± 55.0 °C at 760 mmHg | [4] |

| Flash Point | 240.9 ± 31.5 °C | [4][6] |

| PSA (Polar Surface Area) | 106 Ų | [5][6] |

| XLogP3 | 0.7 | [5][6] |

Synthesis Pathway: A Process Chemistry Perspective

The industrial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A well-documented and patented route begins with 4-chloro-2-fluoro-toluene, illustrating a common strategy of building complexity on a simpler, functionalized aromatic scaffold.[1][2]

References

- 1. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 2. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0 | Chemsrc [chemsrc.com]

- 5. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

The Genesis of a Potent Diuretic: A Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role of a Keystone Pharmaceutical Intermediate

Introduction: The Unseen Architect of a Diuretic Revolution

In the landscape of pharmaceutical chemistry, some molecules, while not therapeutic agents themselves, are the unsung heroes behind blockbuster drugs. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a prime example of such a pivotal intermediate. This structurally complex aromatic compound is the cornerstone in the synthesis of furosemide, a powerful loop diuretic that has been a mainstay in the treatment of edema and hypertension for decades.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and synthetic methodologies of this compound, offering insights into the chemical ingenuity that paved the way for a new class of diuretics.

Part 1: Discovery and Historical Context - A Step Towards Potent Diuresis

The story of this compound is intrinsically linked to the quest for more effective diuretics in the mid-20th century. Following the success of the thiazide diuretics in the late 1950s, researchers sought compounds with even greater potency and a different mechanism of action.[3][4] This pursuit led a team of scientists at Hoechst AG in Germany, namely K. Sturm, R. Muschaweck, and P. Hajdu, to investigate a series of sulfamoylbenzoic acid derivatives in the early 1960s.[1]

Their research culminated in the synthesis of furosemide, a highly effective diuretic that acts on the loop of Henle in the kidneys.[1][2] The successful and high-yield synthesis of furosemide was made possible by the strategic use of this compound. A key breakthrough was documented in French patent 1,396,621, which detailed the condensation of this compound with furfurylamine to produce furosemide in practically quantitative yields.[5] This efficient final step underscored the importance of its precursor, this compound, establishing it as a critical component in the commercial production of this life-saving medication.

The development of this intermediate was a testament to the structure-activity relationship studies of the time, where the strategic placement of chloro, fluoro, and sulfamoyl groups on the benzoic acid scaffold was meticulously explored to achieve the desired pharmacological activity in the final drug product.

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and quality control.

| Property | Value | Source |

| Chemical Formula | C₇H₅ClFNO₄S | [6] |

| Molecular Weight | 253.64 g/mol | [6] |

| CAS Number | 4793-22-0 | [6] |

| Appearance | White to slightly yellow crystalline powder | [7] |

| IUPAC Name | This compound | [6] |

The presence of the carboxylic acid, sulfamoyl, chloro, and fluoro functional groups imparts a unique combination of reactivity and electronic properties to the molecule, making it a versatile building block in organic synthesis.[8]

Part 3: Synthesis Methodologies - A Journey of Chemical Innovation

The synthesis of this compound has evolved, with various routes developed to improve yield, purity, and economic viability. The core of the synthesis generally involves the introduction of the sulfamoyl group onto a substituted benzoic acid backbone.

Early Synthesis Route: From Substituted Benzoic Acid

An early and fundamental approach involves the chlorosulfonylation of 4-chloro-2-fluorobenzoic acid, followed by ammonolysis.

Caption: Early synthetic pathway to this compound.

Experimental Protocol:

-

Chlorosulfonylation: 4-chloro-2-fluorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is typically heated to facilitate the electrophilic substitution of the chlorosulfonyl group onto the aromatic ring, ortho to the fluorine and meta to the chlorine and carboxylic acid groups.

-

Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice to hydrolyze the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

-

Ammonolysis: The isolated 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid is then treated with aqueous ammonia. The nucleophilic attack of ammonia on the sulfonyl chloride group replaces the chlorine with an amino group, forming the desired sulfamoylbenzoic acid.

-

Purification: The product is then isolated by filtration and can be further purified by recrystallization.

While effective, this route can present challenges in handling the highly reactive and corrosive chlorosulfonic acid.

Improved Synthesis Route: From Toluene Derivative

To enhance the efficiency and safety of the synthesis, an alternative route starting from 4-chloro-2-fluorotoluene was developed, as detailed in several patents.[5][7][9] This multi-step process involves the formation of a benzotrichloride intermediate.

Caption: An improved, multi-step synthesis starting from a toluene derivative.

Experimental Protocol:

-

Photochlorination: 4-chloro-2-fluorotoluene is subjected to photochlorination, typically using chlorine gas and UV light, to convert the methyl group into a trichloromethyl group, yielding 4-chloro-2-fluorobenzotrichloride.

-

Chlorosulfonylation: The benzotrichloride intermediate is then chlorosulfonylated using chlorosulfonic acid.

-

Hydrolysis and Ammonolysis: The resulting product is then subjected to hydrolysis to convert the trichloromethyl group into a carboxylic acid and ammonolysis to form the sulfamoyl group. These steps can often be performed in a one-pot fashion. The hydrolysis is typically achieved by treatment with water or acid, followed by the addition of ammonia for the ammonolysis step.

-

Isolation and Purification: The final product is isolated and purified as in the previous method.

This route offers advantages in terms of starting material availability and can provide better overall yields.

Part 4: The Crucial Role in Furosemide Synthesis

The paramount importance of this compound lies in its role as the immediate precursor to furosemide. The condensation reaction with furfurylamine is a highly efficient and clean reaction, which was a significant improvement over previous methods for synthesizing similar diuretic compounds.[5]

Caption: The final, efficient condensation step in the synthesis of Furosemide.

This nucleophilic aromatic substitution reaction, where the amino group of furfurylamine displaces the fluorine atom on the benzoic acid ring, proceeds smoothly and with high specificity, leading to the formation of furosemide in excellent yields. This efficiency was a key factor in the economic viability and widespread adoption of furosemide as a therapeutic agent.

Conclusion: A Legacy in Medicinal Chemistry

This compound stands as a testament to the intricate dance of organic synthesis and medicinal chemistry. While not a therapeutic agent itself, its discovery and the development of its synthesis were critical milestones that enabled the creation of furosemide, a drug that has had a profound impact on the management of cardiovascular and renal diseases. The study of its history and synthesis provides valuable lessons in the rational design of pharmaceutical intermediates and the continuous innovation required to bring life-changing medicines to patients.

References

- 1. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 2. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]

- 3. EP0788494A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 4. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 5. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]

- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 7. iris.unibs.it [iris.unibs.it]

- 8. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 9. 4793-22-0|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Analytical methods for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid quantification

Ultimately, the development and validation of any analytical procedure must be thorough and guided by the principles outlined in ICH guidelines to ensure data integrity and product quality. [6][11][12]

References

- 1. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. bjbs.com.br [bjbs.com.br]

- 9. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. altabrisagroup.com [altabrisagroup.com]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. This molecule is a key aromatic intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method is designed to be accurate, precise, and specific, capable of separating the main compound from its potential degradation products. This document provides detailed protocols for method development, validation in accordance with ICH guidelines, and forced degradation studies, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic compound characterized by a benzoic acid core functionalized with chlorine, fluorine, and a sulfamoyl group. Its molecular formula is C7H5ClFNO4S, and it has a molecular weight of approximately 253.64 g/mol .[1] The presence of the carboxylic acid and sulfamoyl functional groups imparts acidic and polar characteristics to the molecule, influencing its chromatographic behavior.

Given its role as a crucial building block in medicinal chemistry, a robust and reliable analytical method is paramount to ensure its quality and purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note details a systematic approach to developing and validating a stability-indicating HPLC method for this compound.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.

-

Structure: The presence of a benzene ring, a carboxylic acid, a sulfonamide, and halogens dictates the molecule's polarity and UV absorbance.

-

pKa: The carboxylic acid is the most acidic functional group, with an estimated pKa similar to that of the structurally related compound furosemide (pKa ≈ 3.9).[3] To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa of the carboxylic acid. This suppresses the ionization of the carboxylate group, rendering the molecule less polar and more retained on a non-polar stationary phase.

-

UV Absorbance: Aromatic compounds like this compound are chromophoric, making UV detection a suitable choice. Based on data from the closely related compound furosemide, significant UV absorbance is expected around 235 nm and 272 nm.[4][5][6] A UV scan of a standard solution of this compound is recommended to determine the optimal wavelength for maximum sensitivity.

Recommended HPLC Method

Based on the analysis of structurally similar compounds and general principles of reversed-phase chromatography, the following starting conditions are recommended.

Table 1: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized (start with 70% A, 30% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 272 nm |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution with the diluent to a working concentration of 0.1 mg/mL.

Sample Preparation:

-

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

-

Dissolve in 10 mL of diluent.

-

Further dilute with the diluent to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm PVDF syringe filter before injection.

Analytical Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9]

Table 2: ICH Q2(R1) Validation Parameters

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies. | The peak for the analyte should be pure and free from interference from the blank, placebo, and degradation products. |

| Linearity | Prepare at least five concentrations of the standard solution (e.g., 50% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | Perform recovery studies by spiking a known amount of standard into a placebo or sample at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |

| Precision | - Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |

| Robustness | Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | The system suitability parameters should remain within acceptable limits. |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.

Stress Conditions

-

Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Forced Degradation Workflow

Caption: Protocol for forced degradation studies.

Conclusion

The HPLC method and protocols outlined in this application note provide a robust framework for the reliable and accurate analysis of this compound. By following the detailed steps for method development, validation, and forced degradation studies, researchers and drug development professionals can ensure the quality and stability of this important pharmaceutical intermediate. The provided methodologies are grounded in established scientific principles and adhere to international regulatory guidelines, ensuring data integrity and compliance.

References

- 1. This compound | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 9. starodub.nl [starodub.nl]

Application & Protocol Guide: Leveraging 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid in Drug Discovery

Section 1: Foundational Overview

Introduction to a Key Pharmaceutical Intermediate

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the synthesis of potent pharmaceuticals. Its structural features, including a carboxylic acid, a sulfamoyl group, and halogen atoms, make it a versatile scaffold for medicinal chemists. This compound is most renowned as the direct precursor to Furosemide, a powerful loop diuretic widely used in the management of edema and hypertension.[1][2][3] The strategic placement of its functional groups is critical for the biological activity of the resulting drugs, which primarily target ion transport systems in the kidneys. Understanding the properties and reactivity of this intermediate is therefore essential for researchers in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and formulation considerations. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 4793-22-0 | [4][5] |

| Molecular Formula | C₇H₅ClFNO₄S | [4][5] |

| Molecular Weight | 253.64 g/mol | [5] |

| Appearance | White to slightly yellow crystalline powder | [6][7] |

| Boiling Point | 474.8 ± 55.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |